3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1423033-35-5
VCID: VC5914969
InChI: InChI=1S/C9H9F2NO.ClH/c10-7-2-1-6(3-8(7)11)9(13)4-12-5-9;/h1-3,12-13H,4-5H2;1H
SMILES: C1C(CN1)(C2=CC(=C(C=C2)F)F)O.Cl
Molecular Formula: C9H10ClF2NO
Molecular Weight: 221.63

3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride

CAS No.: 1423033-35-5

Cat. No.: VC5914969

Molecular Formula: C9H10ClF2NO

Molecular Weight: 221.63

* For research use only. Not for human or veterinary use.

3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride - 1423033-35-5

Specification

CAS No. 1423033-35-5
Molecular Formula C9H10ClF2NO
Molecular Weight 221.63
IUPAC Name 3-(3,4-difluorophenyl)azetidin-3-ol;hydrochloride
Standard InChI InChI=1S/C9H9F2NO.ClH/c10-7-2-1-6(3-8(7)11)9(13)4-12-5-9;/h1-3,12-13H,4-5H2;1H
Standard InChI Key HGQBOBFXGHKBEM-UHFFFAOYSA-N
SMILES C1C(CN1)(C2=CC(=C(C=C2)F)F)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Spectroscopic and Crystallographic Data

While X-ray crystallography data for this specific compound remains unpublished, analogous azetidine hydrochlorides exhibit characteristic solid-state packing influenced by hydrogen bonding between the protonated azetidine nitrogen and chloride ions . Infrared spectroscopy of related compounds shows O–H and N–H stretches near 3200–3500 cm⁻¹, while ¹⁹F NMR typically reveals resonances at -110 to -120 ppm for aromatic fluorine atoms.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-(3,4-difluorophenyl)azetidin-3-ol hydrochloride typically proceeds via a multi-step sequence:

  • Azetidine Ring Formation: Cyclization of 3-chloro-1-(3,4-difluorophenyl)propylamine under basic conditions generates the azetidine core.

  • Hydroxylation: Oxidation or hydroxylation at the C3 position introduces the hydroxyl group.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Optimization efforts focus on improving yield (currently ~40–60% in lab-scale reactions) and minimizing byproducts such as ring-opened amines .

Industrial-Scale Production Challenges

Scaling production requires addressing:

  • Thermal Instability: The azetidine ring undergoes decomposition above 150°C, necessitating low-temperature processes.

  • Hydroscopicity: The hydrochloride salt readily absorbs moisture, complicating storage and handling .

Physicochemical Properties

Solubility and Stability

Experimental solubility data remains limited, but computational predictions using Abraham solvation parameters suggest:

  • Water: ~2.3 mg/mL (25°C)

  • DMSO: >50 mg/mL

  • Ethanol: ~15 mg/mL

Stability studies indicate decomposition under UV light (t₁/₂ = 72 hours at 300 nm) and in acidic solutions (pH < 3) .

Future Research Directions

  • Crystal Engineering: Developing co-crystals to enhance solubility.

  • Targeted Drug Delivery: Conjugation to nanoparticles for improved bioavailability.

  • Green Chemistry: Solvent-free synthesis using mechanochemical methods.

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